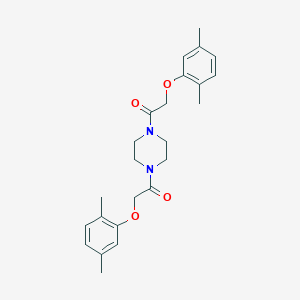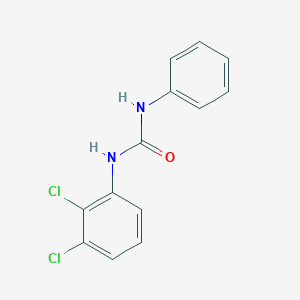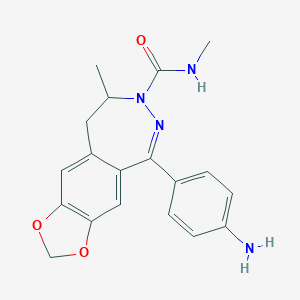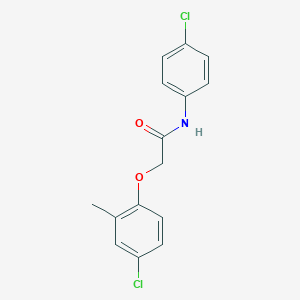
Bis(dichlorophosphino)methylamine
概要
説明
Bis(dichlorophosphino)methylamine is an organophosphorus compound . It is also known by other names such as N,N-bis(dichlorophosphanyl)methanamine, Imidodiphosphorous tetrachloride, N-methyl- .
Synthesis Analysis
Bis(dichlorophosphinyl)methylamine has been prepared by the reaction of phosphoryl (V) chloride with dichlorophosphinylmethylamine .Molecular Structure Analysis
The molecular formula of Bis(dichlorophosphino)methylamine is CH3Cl4NP2 . The IUPAC name is N, N -bis (dichlorophosphanyl)methanamine . The InChI is InChI=1S/CH3Cl4NP2/c1-6 (7 (2)3)8 (4)5/h1H3 .Chemical Reactions Analysis
The reactions of phosphorus trichloride with three molar equivalents of methylamine give bis-(dichlorophosphino)amines .Physical And Chemical Properties Analysis
The molecular weight of Bis(dichlorophosphino)methylamine is 232.8 g/mol . It has a complexity of 59.1 and a topological polar surface area of 3.2 Ų .科学的研究の応用
Bis(dichlorophosphino)methylamine is used in synthesizing heterocyclic systems. The compound reacts with bifunctional agents like catechols or N,N′-disubstituted ureas or thioureas, leading to the formation of six- or seven-membered heterocyclic systems. In certain molar ratios, it forms bicyclic compounds. The synthesis, properties, and mass spectroscopic fragmentation behavior of these compounds have been studied (Wolf & Meisel, 1992).
Bis(dichlorophosphino)methylamine has been involved in the study of DNA-protein cross-linking. For example, research on antitumor nitrogen mustards like mechlorethamine (bis(2-chloroethyl)methylamine) reveals their ability to induce DNA-DNA and DNA-protein cross-links, blocking DNA replication (Michaelson-Richie et al., 2011).
The compound has been used to prepare derivatives like bis(dichlorophosphinyl)methylamine. These derivatives have been characterized by elemental analyses, infrared, mass, ^1H, and ^31P NMR spectroscopy, and their NMR results have been discussed in detail (Keat, 1970).
Bis(dichlorophosphino)methylamine reacts with dimethylamine and NN-dimethyl(trimethylsilyl)amine to produce various amino-derivatives. These derivatives have been identified and separated into different forms, and their structures were established by ^1H and ^31P NMR spectroscopy (Irvine & Keat, 1972).
The interaction of bis(dichlorophosphino)methylamine with other compounds, such as bis(chloromethyl)chlorophosphinate, has been studied to understand the formation of different types of cyclic products (Cherkasov et al., 2002).
Research has also been conducted on the formation of cyclophosph(III)azanes and their oxo- and thioxo-derivatives using bis(dichlorophosphino)methylamine (Jefferson et al., 1973).
Safety and Hazards
Bis(dichlorophosphino)methylamine causes severe skin burns and eye damage . It may cause respiratory irritation . It reacts violently with water .
Relevant Papers
- "Nuclear magnetic double resonance studies of isotopically labelled bis- (dichlorophosphino)methylamine partially oriented in a nematic liquid crystal" .
- "Dimethylamino-derivatives of bis(dichlorophosphinyl)methylamine, [Cl2P (:O)] 2 NMe, with dimethylamine and with NN -dimethyl (trimethylsilyl)amine have been studied" .
作用機序
Target of Action
Bis(dichlorophosphino)methylamine is an organophosphorus compound that is most commonly used as a bidentate phosphine ligand in inorganic and organometallic chemistry . The primary targets of this compound are metal ions, where it acts as a chelating agent .
Mode of Action
The compound interacts with its targets (metal ions) through the two phosphino groups linked by a backbone . The alteration of the linker and R-groups alters the electronic and steric properties of the ligands, which can result in different coordination geometries and catalytic behavior in homogeneous catalysts .
特性
IUPAC Name |
N,N-bis(dichlorophosphanyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3Cl4NP2/c1-6(7(2)3)8(4)5/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLVUZIHBLOWYTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(P(Cl)Cl)P(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3Cl4NP2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10170142 | |
| Record name | Bis(dichlorophosphino)methylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10170142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(dichlorophosphino)methylamine | |
CAS RN |
17648-16-7 | |
| Record name | Bis(dichlorophosphino)methylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017648167 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(dichlorophosphino)methylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10170142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the typical reactions Bis(dichlorophosphino)methylamine undergoes, and what types of structures can be formed?
A1: Bis(dichlorophosphino)methylamine, (Cl2P)2NCH3, acts as a versatile precursor for synthesizing various phosphorus and nitrogen-containing heterocyclic compounds [, ]. It reacts with bifunctional agents like catechols, N,N′-disubstituted ureas, and thioureas.
- When reacted in a 1:1 molar ratio, Bis(dichlorophosphino)methylamine forms six or seven-membered heterocyclic ring systems [].
- In a 1:2 molar ratio, the reaction yields bicyclic compounds [].
Q2: Is there structural information available about Bis(dichlorophosphino)methylamine and related compounds?
A2: Yes, nuclear magnetic resonance (NMR) studies, including double resonance experiments with isotopically labelled Bis(dichlorophosphino)methylamine (containing 13C or 15N) in a liquid crystal medium have provided insights into its structure []. These studies suggest that the molecule adopts a planar skeleton with a P-N-P bond angle of approximately 117° and a P-N bond length of roughly 166.4 pm []. Similar techniques have been applied to characterize the products of its reactions, like the oxo- and thioxo-derivatives of cyclodiphosph(III)azanes, providing valuable information about their 1H and 31P NMR spectral properties [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![N-[(3-chloro-4-methylphenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B185438.png)




![(2R)-2-(Benzylsulfonylamino)-5-(diaminomethylideneamino)-N-[2-[[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]pentanamide](/img/structure/B185446.png)
![4,6-dimethyl-2-oxo-1-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]pyridine-3-carbonitrile](/img/structure/B185447.png)

![Methyl 2-{[(phenylacetyl)carbamothioyl]amino}benzoate](/img/structure/B185450.png)